N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazine ring, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps:
Formation of the Pyrazine Intermediate: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a furan boronic acid with a halogenated pyrazine.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under mild conditions.
Reduction: The pyrazine ring can be reduced to dihydropyrazine derivatives using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the furan ring.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the hydrogenation of the pyrazine ring.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Dihydropyrazine derivatives
Substitution: Various sulfonamide derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic synthesis, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in medicinal chemistry due to its structural similarity to various bioactive molecules. It can be used as a scaffold for the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Medicine
In medicinal research, this compound could be explored for its potential therapeutic effects. Its sulfonamide group is known to impart biological activity, which could be harnessed in the development of new pharmaceuticals.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique combination of functional groups allows for the tuning of its physical and chemical properties.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to form strong hydrogen bonds, which could be crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of a furan ring, a pyrazine ring, and a benzofuran moiety
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-25(22,14-1-2-16-12(9-14)4-8-24-16)20-10-15-17(19-6-5-18-15)13-3-7-23-11-13/h1-3,5-7,9,11,20H,4,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIAQIQTJSBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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